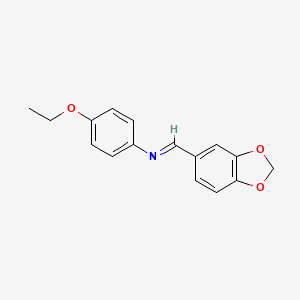
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one is an organic compound that features both anthracene and nitrophenyl groups
準備方法
The synthesis of 3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one typically involves the condensation of 9-anthracenecarboxaldehyde with 4-nitroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide in an ethanol solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
化学反応の分析
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the anthracene or nitrophenyl rings are substituted with various electrophiles.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological macromolecules.
Industry: The compound’s unique optical properties are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, its ability to generate reactive oxygen species (ROS) upon exposure to light makes it a potential candidate for photodynamic therapy.
類似化合物との比較
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one can be compared to other compounds with similar structures, such as:
3-(9-Anthracenyl)-1-phenyl-2-propen-1-one: Lacks the nitro group, which affects its reactivity and applications.
3-(9-Anthracenyl)-1-(4-methoxyphenyl)-2-propen-1-one: Contains a methoxy group instead of a nitro group, leading to different electronic properties and reactivity.
特性
CAS番号 |
101467-84-9 |
|---|---|
分子式 |
C23H15NO3 |
分子量 |
353.4 g/mol |
IUPAC名 |
(E)-3-anthracen-9-yl-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H15NO3/c25-23(16-9-11-19(12-10-16)24(26)27)14-13-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-13+ |
InChIキー |
CRLQJXFYAJZIER-BUHFOSPRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)


